5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a thienyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acetic acid . This reaction yields triazolopyrimidine derivatives with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The triazolopyrimidine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.
Scientific Research Applications
5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate for the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine include:
5-Aryl/thienyl-[1,2,4]triazolo[4,3-c]quinazolines: These compounds share a similar triazolopyrimidine core and have comparable synthetic routes and applications.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds also feature a triazole ring fused with another heterocyclic ring and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and thienyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H11BrN4S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C15H11BrN4S/c16-11-5-3-10(4-6-11)13-8-12(14-2-1-7-21-14)18-15-19-17-9-20(13)15/h1-9,13H,(H,18,19) |
InChI Key |
UCOHTFASGZGQDX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(N3C=NNC3=N2)C4=CC=C(C=C4)Br |
Isomeric SMILES |
C1=CSC(=C1)C2=CC(N3C=NNC3=N2)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CSC(=C1)C2=CC(N3C=NN=C3N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.